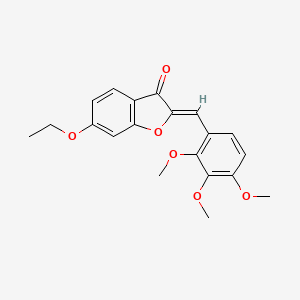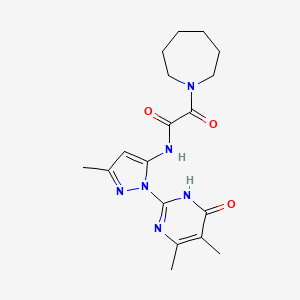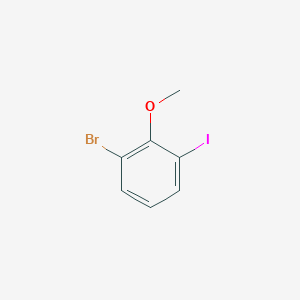![molecular formula C19H22BrNO3 B2946535 tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate CAS No. 1864058-38-7](/img/structure/B2946535.png)
tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate: is a chemical compound with the molecular formula C19H22BrNO3 and a molecular weight of 392.29 g/mol . It is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It is known that the compound serves as an ideal substrate for suzuki coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds . The compound affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .
Biochemical Pathways
The suzuki coupling reactions it participates in are crucial in organic synthesis, leading to the production of biaryls .
Result of Action
The compound’s participation in suzuki coupling reactions suggests it plays a role in the synthesis of biaryls .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenoxyethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls via reaction with pyridine or 3-benzaldehyde boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions involving solvents like DMF or DMSO and bases like potassium carbonate.
Suzuki Coupling: Reagents include boronic acids and palladium catalysts, with conditions involving solvents like toluene or ethanol and bases like potassium phosphate.
Major Products:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds formed from the coupling of the phenyl ring with boronic acids.
Scientific Research Applications
Comparison with Similar Compounds
tert-Butyl (4-bromobutyl)carbamate: Similar in structure but with a different alkyl chain length.
N-tert-Butoxycarbonyl)-4-iodoaniline: Similar in structure but with an iodine atom instead of bromine.
Benzyl (4-bromophenyl)carbamate: Similar in structure but with a benzyl group instead of tert-butyl.
Uniqueness: tert-butyl N-{4-[1-(4-bromophenoxy)ethyl]phenyl}carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability in various chemical reactions. Its structure allows for versatile applications in organic synthesis and scientific research .
Properties
IUPAC Name |
tert-butyl N-[4-[1-(4-bromophenoxy)ethyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-13(23-17-11-7-15(20)8-12-17)14-5-9-16(10-6-14)21-18(22)24-19(2,3)4/h5-13H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZODJSVBNIWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)
![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)
![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)
![2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2946460.png)

![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2946462.png)



![4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2946474.png)
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2946475.png)
